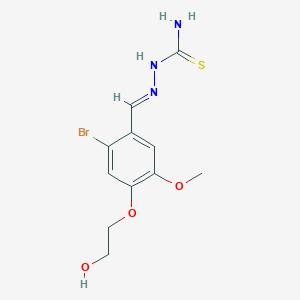
2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzaldehyde thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzaldehyde thiosemicarbazone is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyethoxy group, a methoxy group, and a thiosemicarbazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzaldehyde thiosemicarbazone typically involves multiple steps. One common approach is to start with the synthesis of 2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzaldehyde. This can be achieved through the bromination of 4-(2-hydroxyethoxy)-5-methoxybenzaldehyde using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Once the aldehyde is obtained, it is then reacted with thiosemicarbazide in the presence of an acid catalyst to form the thiosemicarbazone derivative. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzaldehyde thiosemicarbazone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to corresponding amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzaldehyde thiosemicarbazone has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzaldehyde thiosemicarbazone involves its interaction with specific molecular targets. The thiosemicarbazone moiety can chelate metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, leading to potential therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile
- 2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzene
Uniqueness
2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzaldehyde thiosemicarbazone is unique due to the presence of the thiosemicarbazone moiety, which imparts distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a broader range of applications in both chemical synthesis and biological research.
Properties
Molecular Formula |
C11H14BrN3O3S |
|---|---|
Molecular Weight |
348.22g/mol |
IUPAC Name |
[(E)-[2-bromo-4-(2-hydroxyethoxy)-5-methoxyphenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C11H14BrN3O3S/c1-17-9-4-7(6-14-15-11(13)19)8(12)5-10(9)18-3-2-16/h4-6,16H,2-3H2,1H3,(H3,13,15,19)/b14-6+ |
InChI Key |
ZPQDDCFXFREJOS-MKMNVTDBSA-N |
SMILES |
COC1=C(C=C(C(=C1)C=NNC(=S)N)Br)OCCO |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=N/NC(=S)N)Br)OCCO |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NNC(=S)N)Br)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


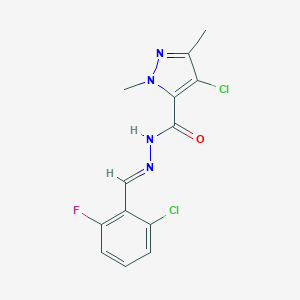
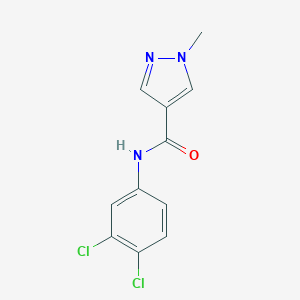
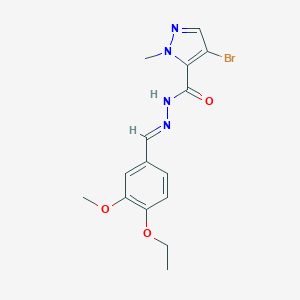
![methyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B450848.png)
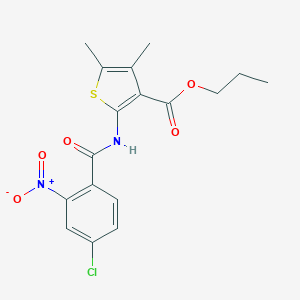
![Isopropyl 5-methyl-4-phenyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B450850.png)
![5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE](/img/structure/B450853.png)
![N~1~-[4-(1-{(E)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE](/img/structure/B450854.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(4-isopropylbenzylidene)-2-furohydrazide](/img/structure/B450855.png)
![N-(3-chloro-4-fluorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B450857.png)
![3-bromo-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B450858.png)
![N-benzyl-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B450859.png)
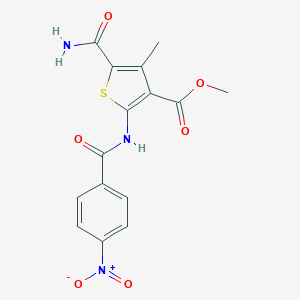
![Methyl 4-(2,4-dimethylphenyl)-5-methyl-2-[(2-methyl-3-furoyl)amino]thiophene-3-carboxylate](/img/structure/B450865.png)
